Asoximchlorid

Übersicht

Beschreibung

Diese Verbindung ist ein kristalliner Feststoff, der sich schlecht in organischen Lösungsmitteln wie Ethanol, Dimethylsulfoxid oder Dimethylformamid löst . Es ist bekannt für seine Fähigkeit, Acetylcholinesterase, ein Enzym, das durch Organophosphate gehemmt wird, zu reaktivieren und so die toxischen Wirkungen dieser Verbindungen umzukehren .

2. Herstellungsmethoden

Die Synthese von Asoxim (Chlorid) beinhaltet die Reaktion von Hydroxylamin mit Aldehyden oder Ketonen zur Bildung von Oximen . Die klassische Methode der Oximsynthase umfasst die Behandlung von Hydroxylamin mit Carbonylverbindungen. Zusätzlich können Oxime durch Reduktion von Nitroalkenen aus Nicht-Carbonylverbindungen gewonnen werden . Industrielle Produktionsmethoden beinhalten typischerweise die Herstellung von wässrigen Lösungen von Asoxim (Chlorid) durch direktes Lösen der kristallinen Form in wässrigen Puffern, wobei organische Lösungsmittel vermieden werden .

Wissenschaftliche Forschungsanwendungen

Asoxim (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Asoxim (Chlorid) beinhaltet den nucleophilen Angriff von Oximatanionen auf Organophosphat-Acetylcholinesterase-Konjugate . Diese Reaktion bricht die Bindung zwischen dem Organophosphat und dem Enzym und reaktiviert so die Acetylcholinesterase. Das reaktivierte Enzym kann dann Acetylcholin hydrolysieren und so die normale Nervenfunktion wiederherstellen . Die molekularen Ziele von Asoxim (Chlorid) sind die durch Organophosphate inhibierten Acetylcholinesterase-Enzyme, und der Hauptweg, der daran beteiligt ist, ist die Reaktivierung dieser Enzyme .

Wirkmechanismus

Asoxime chloride, also known as HI-6, is a Hagedorn oxime used in the treatment of organophosphate poisoning .

Target of Action

The primary target of Asoxime chloride is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, at central and peripheral synapses . Organophosphates inactivate AChE by reacting covalently with the active center serine, thus inhibiting its action .

Mode of Action

Asoxime chloride functions as an AChE reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . This reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), also known as pralidoxime, as a classic example .

Biochemical Pathways

The biochemical pathway primarily affected by Asoxime chloride is the cholinergic pathway . By reactivating AChE, Asoxime chloride reduces the accumulation of acetylcholine, thereby preventing over-stimulation of cholinergic receptors .

Pharmacokinetics

Detailed pharmacokinetic studies of Asoxime chloride are limited. Similar oxime-based reactivators, such as pralidoxime, have been studied extensively . These studies typically determine the excretion and metabolism times, area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) for different sizes of single intravenous and intramuscular injections .

Result of Action

The result of Asoxime chloride’s action is the reactivation of phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents . This reactivation demonstrates therapeutic activity in experimental models of organophosphate poisoning .

Biochemische Analyse

Biochemical Properties

Asoxime chloride interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine, which can disrupt numerous biological functions. Asoxime chloride reactivates AChE through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .

Cellular Effects

In the context of organophosphate poisoning, Asoxime chloride helps to restore normal cellular function by reactivating AChE. This reactivation process reduces the over-stimulation of cholinergic receptors caused by the accumulation of acetylcholine, thereby alleviating the symptoms of poisoning .

Molecular Mechanism

The molecular mechanism of Asoxime chloride involves its interaction with AChE. Specifically, Asoxime chloride functions as an AChE reactivator through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates. This reactivation process enables AChE to resume its role in hydrolyzing acetylcholine, thus mitigating the effects of organophosphate poisoning .

Metabolic Pathways

Asoxime chloride is involved in the metabolic pathway related to the breakdown of acetylcholine. By reactivating AChE, Asoxime chloride helps to restore the normal metabolic flux of acetylcholine in the body .

Vorbereitungsmethoden

The synthesis of asoxime (chloride) involves the reaction of hydroxylamine with aldehydes or ketones to form oximes . The classical method of oxime synthesis includes the treatment of hydroxylamine with carbonyl compounds. Additionally, oximes can be derived from non-carbonyl compounds through the reduction of nitroalkenes . Industrial production methods typically involve creating water-based solutions of asoxime (chloride) by dissolving the crystalline form directly in water-based buffers, avoiding organic solvents .

Analyse Chemischer Reaktionen

Asoxim (Chlorid) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Nucleophiler Angriff: Die Oximatanionen in Asoxim (Chlorid) führen nucleophile Angriffe auf Organophosphat-Acetylcholinesterase-Konjugate durch und reaktivieren das Enzym.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Oximgruppe andere funktionelle Gruppen im Molekül ersetzt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Hydroxylamin, Aldehyde, Ketone und Nitroalkene unter verschiedenen pH-Bedingungen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die reaktivierte Acetylcholinesterase und die entsprechenden Aldehyde oder Ketone .

Vergleich Mit ähnlichen Verbindungen

Asoxim (Chlorid) wird mit anderen ähnlichen Verbindungen wie Pralidoxim, Obidoxim, Trimedoxim und Methoxim verglichen . Diese Verbindungen sind ebenfalls oximb-basierte Acetylcholinesterase-Reakivierer, die zur Behandlung von Organophosphatvergiftungen eingesetzt werden. Asoxim (Chlorid) ist in seiner Struktur als asymmetrisches Bis-Pyridinium-Aldoxim einzigartig, was ihm im Vergleich zu einigen anderen Oximen eine höhere Wirksamkeit bei der Reaktivierung von Acetylcholinesterase verleiht . Zu den ähnlichen Verbindungen gehören:

- Pralidoxim

- Obidoxim

- Trimedoxim

- Methoxim

Asoxim (Chlorid) zeichnet sich durch sein höheres Reaktivierungspotenzial und seine Fähigkeit aus, dem Altern zu widerstehen, was es in bestimmten Fällen von Organophosphatvergiftung zu einem wirksameren Gegenmittel macht .

Eigenschaften

CAS-Nummer |

34433-31-3 |

|---|---|

Molekularformel |

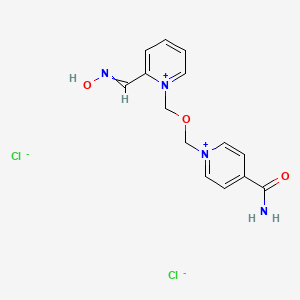

C14H16Cl2N4O3 |

Molekulargewicht |

359.2 g/mol |

IUPAC-Name |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |

InChI-Schlüssel |

QELSIJXWEROXOE-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Isomerische SMILES |

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Kanonische SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.